molecular formula C26H56ClP B14639090 Ethyl(trioctyl)phosphanium chloride CAS No. 56171-38-1

Ethyl(trioctyl)phosphanium chloride

Cat. No.: B14639090
CAS No.: 56171-38-1
M. Wt: 435.1 g/mol
InChI Key: PPMPHRIJIMNDPU-UHFFFAOYSA-M
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Description

Evolution of Phosphonium (B103445) Compounds in Academic Inquiry

Phosphonium compounds, characterized by a central phosphorus atom bonded to four organic groups, have been a subject of scientific curiosity and application for over a century. researchgate.net Initially explored for their fundamental chemical properties, the scope of their investigation has expanded dramatically. The journey of phosphonium compounds in academic research began with their synthesis and basic reactivity studies. Over time, their utility as reagents, particularly in the famed Wittig reaction for alkene synthesis, solidified their importance in organic chemistry. The latter half of the 20th century and the early 21st century have witnessed a renaissance in phosphonium chemistry, with researchers uncovering their potential in catalysis, materials science, and biochemistry. researchgate.nettandfonline.com This evolution has been driven by the tunable nature of the substituents attached to the phosphorus atom, allowing for the fine-tuning of their physical and chemical properties.

Positioning of Ethyl(trioctyl)phosphanium Chloride within Quaternary Phosphonium Salt Chemistry

Within the vast family of phosphonium compounds, quaternary phosphonium salts (QPS) represent a significant and extensively studied subclass. researchgate.net These salts, which include this compound, are ionic compounds composed of a positively charged phosphonium cation and a counter-anion. The defining feature of QPS is the presence of four organic substituents directly bonded to the phosphorus atom, rendering it tetravalent and positively charged. researchgate.net

This compound distinguishes itself through its specific combination of alkyl chains: one ethyl group and three octyl groups. This asymmetric arrangement of short and long alkyl chains imparts a unique set of properties that position it as a subject of interest. Unlike the more common tetrabutylphosphonium (B1682233) or triphenylphosphonium salts, the long octyl chains in this compound introduce significant lipophilicity, influencing its solubility, thermal stability, and interfacial behavior. phasetransfercatalysis.comresearchgate.net

PropertyDescription
Cation Structure Asymmetric, with one short ethyl chain and three long octyl chains.
Anion Chloride (Cl⁻)
Key Feature Combination of hydrophilic phosphonium head and lipophilic long alkyl tails.

Significance of Long-Chain Alkyl Phosphonium Chlorides as Advanced Chemical Entities

The presence of long alkyl chains, such as the octyl groups in this compound, is a critical determinant of the advanced chemical properties of these phosphonium salts. These long chains contribute to a series of desirable characteristics that make them valuable in various applications.

One of the most notable properties imparted by long alkyl chains is surface activity. researchgate.net This amphiphilic nature, with a polar phosphonium head and nonpolar alkyl tails, allows these compounds to act as surfactants or phase-transfer catalysts. phasetransfercatalysis.com In phase-transfer catalysis, they facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and improving yields.

Furthermore, the length of the alkyl chain has a profound impact on the physical state and thermal stability of the phosphonium salt. Longer chains generally lead to lower melting points, often resulting in compounds that are liquid at or near room temperature, classifying them as ionic liquids (ILs). researchgate.netmdpi.com Phosphonium-based ILs are particularly noted for their high thermal stability compared to their nitrogen-containing counterparts. mdpi.com The structure of these long-chain compounds can also lead to the formation of organized supramolecular structures, such as lamellae, in the liquid state, which can influence their rheological properties. rsc.org

The antibacterial activity of quaternary phosphonium salts is also significantly influenced by the length of the alkyl side chains, with optimal activity often observed for chains between C10 and C14. mdpi.com This highlights the importance of the alkyl chain length in designing phosphonium salts for specific biological applications.

Research Trajectories and Interdisciplinary Relevance

The unique properties of this compound and related long-chain alkyl phosphonium salts have propelled their application across multiple scientific disciplines.

Catalysis: Their role as phase-transfer catalysts is well-established, enhancing the efficiency of numerous organic reactions. researchgate.net More recently, they are being explored as stabilizers for metal nanoparticles used in catalysis. mdpi.com

Materials Science: As ionic liquids, they are investigated as electrolytes in energy storage devices and as components in the formation of polymeric membranes. mdpi.comtradeindia.com Their thermal stability makes them suitable for high-temperature applications. researchgate.net The ability of long-chain phosphonium salts to form ordered structures is also being explored in the context of creating novel nanomaterials. rsc.org

Biotechnology and Environmental Science: The antimicrobial properties of quaternary phosphonium salts are a significant area of research. tandfonline.commdpi.com Furthermore, their application in biomass pretreatment, specifically in the dissolution of cellulose (B213188), showcases their potential in the development of sustainable chemical processes. mdpi.com Their use in enhanced oil recovery as surface-active agents is another area of active investigation. researchgate.net

The ongoing research into this compound and its analogs continues to uncover new applications, driven by the rational design of their molecular structure to achieve desired functionalities. This interdisciplinary relevance underscores the importance of these compounds as advanced chemical entities with a promising future in both academic and industrial research.

Properties

CAS No.

56171-38-1

Molecular Formula

C26H56ClP

Molecular Weight

435.1 g/mol

IUPAC Name

ethyl(trioctyl)phosphanium;chloride

InChI

InChI=1S/C26H56P.ClH/c1-5-9-12-15-18-21-24-27(8-4,25-22-19-16-13-10-6-2)26-23-20-17-14-11-7-3;/h5-26H2,1-4H3;1H/q+1;/p-1

InChI Key

PPMPHRIJIMNDPU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[P+](CC)(CCCCCCCC)CCCCCCCC.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Ethyl Trioctyl Phosphanium Chloride and Derivatives

Quaternization Strategies for Phosphine (B1218219) Precursors

The synthesis of tetraalkylphosphonium salts, such as ethyl(trioctyl)phosphanium chloride, predominantly relies on the quaternization of phosphine precursors. This method involves the reaction of a tertiary phosphine with an alkyl halide.

Reaction Pathways for Formation from Trioctylphosphine (B1581425) and Chloroalkanes

The most direct and common pathway for the synthesis of this compound is the quaternization reaction of trioctylphosphine with a suitable chloroalkane, in this case, chloroethane (B1197429). This reaction is a classic example of a nucleophilic substitution (SN2) reaction. The phosphorus atom in trioctylphosphine possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic carbon atom of the chloroalkane, which is bonded to the electron-withdrawing chlorine atom. This attack results in the formation of a new phosphorus-carbon bond and the displacement of the chloride ion, which becomes the counter-ion to the newly formed phosphonium (B103445) cation.

The general reaction is as follows: P(C₈H₁₇)₃ + CH₃CH₂Cl → [P(C₈H₁₇)₃(CH₂CH₃)]⁺Cl⁻

This method is a standard procedure for producing a wide range of tetraalkylphosphonium salts. researchgate.net A similar solvent-free approach was used to synthesize trioctyl-(8-phenyloctyl)-phosphonium chloride by reacting trioctylphosphine with 1-chloro-8-phenyloctane (B1584765). nih.gov

Influence of Reaction Conditions on Synthetic Outcomes

The efficiency and yield of the quaternization reaction are significantly influenced by several key reaction parameters, including temperature, pressure, reaction time, and the presence or absence of a solvent. For less reactive alkyl halides like chloroalkanes, elevated temperatures and pressures are often necessary to achieve a reasonable reaction rate. google.comgoogle.com

For the synthesis of alkyltrioctylphosphonium chlorides, reactions can be conducted in a high-pressure autoclave. For instance, reacting trioctylphosphine with gaseous chloroethane requires heating the mixture to temperatures around 145°C. researchgate.net Similarly, the synthesis of ethyltriphenylphosphonium chloride, an analogous compound, is performed at temperatures between 120-160°C and high pressures of 8-12 kg/cm ² for extended periods of 30-40 hours to achieve high yields. google.com The reaction can be performed without a solvent, which can simplify purification and reduce the formation of by-products. nih.govgoogle.com

Table 1: Influence of Reaction Conditions on the Synthesis of Alkylphosphonium Chlorides
ParameterConditionEffect on ReactionReference
Temperature50-140°CRates are insufficient below 50°C; decomposition increases above 140°C. google.com
Temperature120-160°CRequired for reacting triphenylphosphine (B44618) with ethyl chloride to achieve high yield. google.com
Temperature145°CUsed for the reaction of trioctylphosphine with gaseous chloroethane in an autoclave. researchgate.net
Temperature180°CApplied in the solvent-free synthesis of trioctyl-(8-phenyloctyl)-phosphonium chloride. nih.gov
Pressure8-12 kg/cm²High pressure is used to increase the concentration of gaseous reactants like ethyl chloride and accelerate the reaction. google.com
Pressure12-65 barSufficient pressure is needed to keep the alkyl halide dissolved in the reaction mixture. google.com
SolventSolvent-freeCan lead to fewer by-products and simplifies purification. nih.govgoogle.com
SolventAcetonitrile (B52724), Acetone, or EthanolOrganic solvents can be used to facilitate the reaction. google.com
Reaction Time30-40 hoursExtended reaction times are often necessary for the reaction to reach completion, especially with less reactive halides. google.com
Reaction Time96 hoursRequired for the reaction between trioctylphosphine and 1-chloro-8-phenyloctane at 180°C. nih.gov

Alternative Synthetic Routes and Precursor Chemistry

While the direct quaternization of phosphines with alkyl halides is the most common method, alternative routes have been developed to synthesize phosphonium salts, often using different precursors to avoid the use of potentially hazardous haloalkanes.

One notable alternative involves the synthesis of phosphonium salts from alcohols. For example, triphenylphosphonium salts can be synthesized efficiently from benzyl (B1604629) and heteroaryl alcohols using trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine. organic-chemistry.org This approach offers a more environmentally friendly option by avoiding pre-functionalized halides.

Another innovative approach is the four-component synthesis of phosphonium salts. This method involves the reaction of an arene nucleophile, a 2-heteroatom substituted aryl aldehyde, and a phosphine in the presence of an acid. researchgate.net Such multicomponent reactions provide a convergent and efficient pathway to complex phosphonium salts. researchgate.net

Furthermore, C-P activation of existing phosphonium salts can be used as a "group-substitution" method to synthesize different trivalent phosphines, which can then be quaternized to form new phosphonium salts. organic-chemistry.org

Derivatization and Functionalization Approaches

The properties of phosphonium salts can be tailored for specific applications by modifying the structure of the phosphonium cation. This can be achieved by synthesizing functionalized cations or by incorporating the phosphonium moiety into larger polymeric structures.

Synthesis of Functionalized Phosphonium Cations

Functionalized phosphonium cations can be prepared by using alkylating agents that already contain the desired functional group in the quaternization step. For instance, the synthesis of trioctyl-(8-phenyloctyl)-phosphonium chloride introduces a phenyl group at the end of one of the alkyl chains, which increases the hydrophobicity of the resulting ionic liquid. nih.gov

Divergent synthetic methods allow for the creation of a variety of derivatives from a common intermediate. For example, thiophosphonium salts can be efficiently synthesized through a metal-free, one-pot coupling of thiols, aldehydes, triphenylphosphine, and triflic acid (TfOH). nih.gov These thiophosphonium salts can then be further transformed into various thioethers, thioesters, and dithioesters. nih.gov

Another area of development is the synthesis of π-expanded phosphonium salts, where the phosphorus atom is part of a conjugated system. A straightforward methodology for creating such compounds involves the reaction of phosphine oxides with various aromatic scaffolds, leading to cyclic phosphonium salts with diverse photophysical properties. rsc.org

Table 2: Examples of Functionalized Phosphonium Cations and Synthetic Strategies
Cation TypeSynthetic StrategyPrecursorsSignificanceReference
Trioctyl-(8-phenyloctyl)-phosphoniumQuaternization with a functionalized alkyl halideTrioctylphosphine, 1-chloro-8-phenyloctaneIncreased hydrophobicity for specific applications like metal extraction. nih.gov
Thiophosphonium SaltsOne-pot, four-component couplingThiols, Aldehydes, Ph₃P, TfOHProvides access to a diverse range of sulfur-containing phosphonium derivatives. nih.gov
π-Expanded Cyclic Phosphonium SaltsReaction of phosphine oxides with aromatic scaffoldsPhosphine oxides, π-conjugated aromatics (e.g., pyrrole, thiophene)Creates phosphonium salts with tailored photophysical properties for use as dyes. rsc.org
Four-membered Phosphonium SpeciesReaction of phosphino-triarylcarbinols with HBF₄(2-lithiophenyl)diphenylphosphine, benzophenoneLeads to thermally unstable cyclic phosphonium cations that can isomerize into more complex structures. nih.gov

Incorporation into Polymeric Architectures

Phosphonium salts can be incorporated into polymers to create materials with unique properties, such as polyelectrolytes or functional materials for biological applications. worktribe.comresearchgate.net There are two main strategies for this: the polymerization of phosphonium-containing monomers or the post-polymerization modification of a pre-existing polymer.

The first approach involves designing and synthesizing a monomer that contains a phosphonium group. For example, a monomer like 4-vinylbenzyl-(trihydroxymethylphosphonium) chloride can be synthesized and then polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT). rsc.org This allows for the creation of well-defined phosphonium-containing polyelectrolytes. rsc.org

The second strategy, post-polymerization modification, involves preparing a polymer with reactive groups and then introducing the phosphonium salt. For instance, polymers created by Ring-Opening Metathesis Polymerization (ROMP) containing α-bromo ester groups can be subsequently reacted with triphenylphosphine to yield a polymer backbone decorated with phosphonium salts. researchgate.net Phosphonium-containing polymers are explored for various applications, including as alternatives to ammonium-based polymers due to their often superior thermal stability. worktribe.com

Molecular Architecture and Theoretical Studies of Ethyl Trioctyl Phosphanium Chloride Systems

Computational Chemistry Approaches to Cation-Anion Interactions

Computational methods are essential for elucidating the nature of the interactions between the ethyl(trioctyl)phosphanium cation and the chloride anion. These interactions are fundamental to the physicochemical properties of the compound.

Molecular dynamics (MD) simulations are a powerful tool for investigating the structure and dynamics of ionic liquids, including interfacial phenomena. umn.edu While specific MD studies focusing solely on ethyl(trioctyl)phosphanium chloride are not prevalent in the literature, extensive research on analogous long-chain phosphonium-based ILs provides a robust framework for understanding their behavior. researchgate.netresearchgate.net

Researchers utilize MD simulations to explore microstructural interactions in phosphonium-based ILs. scispace.com Classical MD simulations, often employing force fields like OPLS-AA or AMBER, can model systems containing hundreds of ion pairs over time to predict physical properties. researchgate.netscispace.com For instance, simulations on related phosphonium (B103445) salts have been used to calculate properties such as liquid density, viscosity, and electrical conductivity, often showing good agreement with experimental data. researchgate.netrsc.org

Studies on similar systems, such as tetradecyltrihexylphosphonium chloride, reveal that these ILs are characterized by strong phosphorus-chloride interactions and nanoscale segregation, where polar and non-polar domains create distinct nanostructures. researchgate.net These simulations use radial and spatial distribution functions to map the probability of finding ions relative to each other, offering a detailed picture of the liquid's structure. researchgate.netresearchgate.net Such computational approaches are critical for understanding how the molecular architecture influences bulk properties. researchgate.net

Table 1: Representative Parameters from MD Simulations of Analogous Phosphonium-Based Ionic Liquids

ParameterSystem StudiedFinding / ValueSource
Force Field Alkyl/Aryl Phosphonium AnaloguesOPLS-AA, AMBER parameter sets are commonly used. researchgate.netscispace.com
System Size Trioctyl/Triphenyl Phosphonium AnaloguesTypically 256 ion pairs. scispace.com
Calculated Property [PC6C6C6C14][Tf2N]Self-diffusion coefficients, viscosities, and conductivities. researchgate.net
Structural Feature Tetradecyltrihexylphosphonium chlorideStrong P-Cl interactions at 3.5-5.0 Å; evidence of nanoscale segregation. researchgate.net

Ab Initio Calculations and Conformational Analysis

Ab initio (from first principles) quantum chemistry calculations provide a highly accurate description of molecular structures, energies, and electronic properties without reliance on empirical parameters. nih.gov Methods like Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory are used for detailed conformational analysis. nih.govethz.ch

For phosphonium compounds, these calculations can determine the preferred spatial arrangement of the alkyl chains and the precise geometry of the cation-anion pair. For example, studies on neopentylphosphine complexes used DFT calculations to determine bond angles and lengths, which were found to be in close agreement with experimental crystallographic data. nsf.gov A theoretical conformational analysis of tris[2-(4-pyridyl)ethyl]phosphine and its derivatives was successfully carried out using the DFT B3PW91/6-311++G(df,p) method to identify multiple stable conformers and their relative energies in solution. nih.gov

These computational methods are crucial for understanding how steric and electronic factors influence the molecule's shape and reactivity. nsf.gov For this compound, ab initio calculations would be instrumental in analyzing the rotational barriers of the ethyl and octyl groups, the pyramidalization at the phosphorus center, and the strength of the ionic bond with the chloride anion. nsf.gov

Table 2: Comparison of Experimental and Calculated Structural Data for an Analogous Phosphine (B1218219) Ligand Complex

ParameterMethodP(t-Bu)2Np ComplexPNp3 ComplexSource
Pd-P Bond Length (Å) Experimental (X-ray)2.372.40 nsf.gov
Pd-P Bond Length (Å) Calculated (DFT)2.392.42 nsf.gov
Cl-Pd-Cl Angle (º) Experimental (X-ray)86.887.3 nsf.gov
Cl-Pd-Cl Angle (º) Calculated (DFT)87.187.4 nsf.gov

Quantitative Structure-Property Relationship (QSPR) Modeling and Group Contribution Methods for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) models and group contribution methods are predictive tools that correlate a compound's molecular structure with its macroscopic properties. ukzn.ac.za These methods are invaluable when experimental data is unavailable, expensive, or difficult to obtain. ukzn.ac.za

A study on a series of alkyltrioctylphosphonium chloride ionic liquids, which are direct analogues of this compound, successfully used QSPR correlations and group contribution methods to interpret experimental density and viscosity data. researchgate.net This work highlighted how varying the length of one alkyl chain impacts the physical properties of the ionic liquid. researchgate.net Such models are developed by fitting equations to large sets of experimental data for various compounds, allowing for the generation of group-specific parameters. dtu.dk For example, a method for estimating molar volume (Vm) and, subsequently, density, uses an equation where the contributions of individual groups (Δvi) are summed. mdpi.com

Investigations into Solvation Phenomena and Self-Assembly

The amphiphilic nature of the ethyl(trioctyl)phosphanium cation, with its charged phosphonium head and long, non-polar octyl tails, drives complex solvation and self-assembly behavior. MD simulations are particularly well-suited to investigate these phenomena.

Computational studies on long-chain tetraalkylphosphonium ILs have demonstrated that these molecules tend to form segregated nanostructures in the liquid phase. researchgate.net The non-polar alkyl tails aggregate, forming domains that are separated from the polar network of charged cations and anions. researchgate.net This self-assembly is a result of the interplay between strong Coulombic forces in the polar regions and weaker van der Waals forces in the non-polar domains. researchgate.net

This nanoscale segregation profoundly influences the IL's properties, such as viscosity and diffusion. researchgate.net The formation of these organized structures can be visualized using spatial distribution functions from MD simulations, which can show, for example, the aggregation of the terminal ends of the long alkyl chains. researchgate.net Understanding this self-assembly is key to designing ILs with tailored properties for specific applications.

Applications in Advanced Separation Processes and Extractive Technologies

Liquid-Liquid Extraction Systems

In liquid-liquid extraction, these phosphonium (B103445) salts function as ionic liquids (ILs), offering an alternative to conventional organic solvents. They are particularly effective in creating systems for the selective recovery of metal ions from aqueous solutions.

Phosphonium-based ionic liquids have demonstrated high efficiency and selectivity in extracting various metal ions from complex aqueous matrices, such as industrial leachates and wastewater.

The selective extraction of cobalt from solutions containing other metals like nickel is a significant challenge in metallurgy. Trioctyl(alkyl)phosphonium chloride ionic liquids have been proven effective for this separation. Studies show that in a sulfate (B86663) medium with added chloride ions, these extractants can achieve cobalt extraction efficiencies greater than 98%. e3s-conferences.orgdoaj.org The process is highly selective for cobalt over nickel, as nickel(II) does not readily form anionic complexes in these conditions. e3s-conferences.org The extraction equilibrium is reached rapidly, typically within 10 minutes. e3s-conferences.org This method presents a viable alternative to traditional solvents, with advantages such as the use of sodium chloride instead of hydrochloric acid, which reduces reagent costs and handling risks. doaj.org

Table 1: Cobalt(II) Extraction Efficiency with Trioctyl(alkyl)phosphonium Chloride

Parameter Condition Result Reference
Extractant Trioctyl(alkyl)phosphonium chloride ILs >98% Co extraction e3s-conferences.orgdoaj.org
Aqueous Phase Sulfate media with added NaCl Selective for Co(II) over Ni(II) e3s-conferences.org
Equilibrium Time 10 minutes Rapid extraction kinetics e3s-conferences.org
Stripping Water Effective cobalt stripping from loaded IL e3s-conferences.org

Phosphonium chloride ionic liquids are highly effective for the recovery of Platinum Group Metals (PGMs) from acidic chloride solutions, which are common in the recycling of automotive catalysts. ub.rosemanticscholar.org Extractants like trioctyldodecyl phosphonium chloride (P8,8,8,12Cl) and trihexyl(tetradecyl)phosphonium chloride (Cyphos® IL 101) show excellent performance. ub.romdpi.com

These ionic liquids can quantitatively extract Pt(IV) and Pd(II) within minutes from leachates containing a mix of metals. ub.romdpi.com The selectivity is high for Pt and Pd over other PGMs like Rhodium (Rh) and base metals that may be present. ub.ronih.gov For instance, in a 5 mol L⁻¹ HCl leachate, Pt(IV) and Pd(II) are readily extracted, while Rh(III) is not. ub.ro The separation of the extracted Pt and Pd can then be achieved through selective stripping processes. semanticscholar.orgmdpi.com

Table 2: PGM Extraction with Phosphonium Chloride Ionic Liquids

Metal Ion Extractant Extraction Efficiency Selectivity Reference
Pt(IV) P8,8,8,12Cl Quantitative (>99%) High over Rh, Fe, Cu, Zn ub.ro
Pd(II) P8,8,8,12Cl Quantitative (>99%) High over Rh, Fe, Cu, Zn ub.ro
Rh(III) [P66614][Cl] <15% Lower than Pt and Pd nih.gov
Ru(III) [P66614][Cl] ~60% Lower than Pt and Pd nih.gov

The application of trioctylphosphonium chlorides extends to the removal of toxic heavy metals from aqueous solutions. Research on trihexyl(tetradecyl)phosphonium chloride ([THTDP][Cl]), a structurally similar ionic liquid, has demonstrated its feasibility for extracting lead (Pb(II)) from acidic solutions. e3s-conferences.orge3s-conferences.org The extraction is rapid, reaching equilibrium within 5-10 minutes. e3s-conferences.orge3s-conferences.org The efficiency is dependent on the concentration of hydrochloric acid, with higher HCl concentrations leading to reduced extraction due to competition from excess chloride ions. e3s-conferences.orge3s-conferences.org

While specific data for ethyl(trioctyl)phosphanium chloride in the extraction of copper, zinc, and mercury is limited, related phosphonium ILs have been studied. For example, Cyphos IL 104, which has a phosphinate anion instead of chloride, has been used for Zn(II) extraction. tarjomeplus.com Co-extraction of metals like Cu and Zn has been noted during PGM recovery processes, and they can be removed from the organic phase through subsequent stripping steps. ub.ro For mercury, while various ionic liquids have been explored for its removal, specific studies using trioctylphosphonium chloride are not prevalent in the reviewed literature. researchgate.netmdpi.com

Table 3: Lead(II) Extraction with Trihexyl(tetradecyl)phosphonium Chloride ([THTDP][Cl])

Parameter Condition Result Reference
Extractant 5% (v/v) [THTDP][Cl] in toluene Effective Pb(II) removal e3s-conferences.orge3s-conferences.org
Equilibrium Time 5-10 minutes Fast extraction e3s-conferences.orge3s-conferences.org
HCl Concentration 1 M Higher extraction efficiency e3s-conferences.orge3s-conferences.org
Mechanism Anion Exchange Forms PbCl₄²⁻ complex e3s-conferences.orge3s-conferences.org

The extraction of rhodium from chloride media is known to be challenging. However, modifying the structure of phosphonium chloride ionic liquids by introducing amide functionalities can dramatically enhance their performance. e3s-conferences.orgacs.org Novel amide-functionalized phosphonium-based ionic liquids (APILs) have been synthesized and show outstanding capability in recovering Rh(III). e3s-conferences.orgacs.orgresearchgate.net

For example, a novel ligand, [3°C₂P₄₄₄][Cl], achieved quantitative extraction (>98%) of Rh(III) from a 1.0 mol dm⁻³ HCl solution. e3s-conferences.orgacs.org This performance was significantly higher than that of the commercial, non-functionalized extractant trihexyl(tetradecyl)phosphonium chloride. e3s-conferences.orgacs.org The enhanced extraction is attributed to the amide group playing a crucial role in binding the rhodium complex. acs.org

The primary mechanism governing the extraction of metal ions using this compound and related compounds is anion exchange. e3s-conferences.orgdoaj.orgub.ro In acidic chloride solutions, many metal ions form anionic chlorocomplexes (e.g., [CoCl₄]²⁻, [PtCl₆]²⁻, [PdCl₄]²⁻, [RhCl₄(H₂O)₂]⁻). e3s-conferences.orgub.roe3s-conferences.org

The positively charged phosphonium cation ([R₃R'P]⁺) of the ionic liquid pairs with the anionic metal complex in the aqueous phase. This results in the exchange of the chloride anion (Cl⁻) originally associated with the phosphonium cation for the larger anionic metal complex, transferring the metal into the organic phase. e3s-conferences.orgub.roe3s-conferences.org

The general equation for this mechanism can be represented as: n [R₃R'P]⁺Cl⁻(org) + [MClₓ]ⁿ⁻(aq) ⇌ ([R₃R'P]⁺)ₙ[MClₓ]ⁿ⁻(org) + n Cl⁻(aq)

This anion-exchange mechanism is well-documented for the extraction of cobalt, platinum, palladium, lead, and rhodium using phosphonium chloride ionic liquids. e3s-conferences.orgdoaj.orgub.roe3s-conferences.org

Impact of Aqueous Phase Composition on Extraction Efficiency

The composition of the aqueous phase, particularly chloride and acid concentration, plays a critical role in determining the efficiency of metal extraction using phosphonium-based ionic liquids. The extraction mechanism often involves the formation of metal-chloride anionic complexes that are then extracted into the ionic liquid phase.

Research on analogous phosphonium chlorides, like trihexyltetradecylphosphonium (B14245789) chloride ([THTDP][Cl]), shows that the extraction efficiency of metals such as lead can decrease when the hydrochloric acid (HCl) concentration is increased from 1 M to 3 M. researchgate.net This phenomenon is attributed to the excessive chloride ions (Cl⁻) in the aqueous phase competing with the target metal-chloride complex (e.g., PbCl₄²⁻) for the phosphonium cation. researchgate.net

Similarly, studies involving the extraction of platinum group metals (PGMs) with ionic liquids such as trioctyl(dodecyl)phosphonium chloride (P₈₈₈₁₂Cl) and trihexyl(tetradecyl)phosphonium chloride (P₆₆₆₁₄Cl) have observed that extraction efficiency for Pt(IV), Pd(II), and Rh(III) initially increases with HCl concentration up to 1 mol L⁻¹. researchgate.net However, further increases in acid concentration can lead to a marked decrease in extraction efficiency, a trend that is particularly notable for Rh(III). researchgate.net This suggests an optimal range for acid and chloride concentration exists to maximize the formation and extraction of the desired metal complexes. In contrast, for some rare earth elements, increasing acidity can destroy the formed complex and limit effective back-extraction. mdpi.com

Table 1: Effect of HCl Concentration on Metal Extraction with Phosphonium-Based Ionic Liquids

Ionic LiquidTarget MetalHCl ConcentrationObservationReference
Trihexyltetradecylphosphonium chlorideLead (Pb)1 M to 3 MExtraction efficiency decreases. researchgate.net researchgate.net
Trioctyl(dodecyl)phosphonium chloridePt(IV), Pd(II), Rh(III)Up to 1 mol L⁻¹Extraction efficiency increases. researchgate.net researchgate.net
Trioctyl(dodecyl)phosphonium chlorideRh(III)> 1 mol L⁻¹Extraction efficiency markedly decreases. researchgate.net researchgate.net

Regeneration and Stripping Methodologies for Loaded Ionic Liquid Phases

A key advantage of using ionic liquids in extraction processes is their potential for regeneration and reuse, which is crucial for developing sustainable and economical technologies. Stripping, or back-extraction, involves removing the extracted solute from the loaded ionic liquid phase, thereby regenerating the ionic liquid for subsequent cycles.

Various stripping agents and methods have been explored for phosphonium-based ionic liquids. For some systems, regeneration can be remarkably simple. For instance, a process using trihexyl(tetradecyl)phosphonium nitrate (B79036) demonstrated that complete stripping of rare earth elements and regeneration of the ionic liquid could be achieved using only pure water. rsc.org

In other cases, acidic solutions are effective stripping agents. Research on a novel phosphonium ionic liquid, [TOPP]₂[PAM], showed that scandium could be recovered from the loaded ionic liquid using nitric acid. nih.gov Specifically, a 10% nitric acid solution was capable of recovering 82.7% ± 2.8% of the extracted scandium. nih.gov Similarly, studies have successfully used agents like sulfuric acid and ethylenediaminetetraacetic acid (EDTA) for back-extraction. nih.gov For PGM-loaded trioctyl(dodecyl)phosphonium chloride, stripping operations were confirmed to be viable, ensuring the high reusability of the ionic liquid. researchgate.net The choice of stripping agent often depends on the specific metal being recovered and the chemistry of the extraction system.

Chromatographic Stationary Phases

The unique properties of phosphonium-based ionic liquids make them excellent candidates for stationary phases in chromatographic applications, offering distinct selectivity profiles compared to traditional materials.

Ionic liquids based on phosphonium cations are well-established as stationary phases (SPs) in gas chromatography due to their low vapor pressure, high thermal stability (often exceeding 300°C), and tunable selectivity. iastate.edunih.gov A study on trihexyl(tetradecyl)phosphonium chloride ([P₆₆₆₁₄⁺][Cl⁻]) highlighted its suitability as a GC stationary phase, although with a relatively low maximum allowable operating temperature (MAOT) of 210°C. iastate.edunsf.gov Despite this limitation, its unique selectivity allows for the successful separation of complex mixtures, including flavor and fragrance compounds, fatty acid methyl esters, and components of essential oils. iastate.edunih.gov The retention mechanism of [P₆₆₆₁₄⁺][Cl⁻] is characterized by strong selectivity based on the analyte's functional groups, leading to high retention for oxygenated compounds. nsf.gov

Phosphonium-based ionic liquids are also finding use in liquid chromatography. A silica-based monolithic stationary phase grafted with trioctyl(3/4-vinylbenzyl)phosphonium chloride ([P₈₈₈VBn]Cl) has been developed for use in capillary liquid chromatography. researchgate.netnih.gov This type of stationary phase demonstrates high efficiency for a wide range of structurally diverse compounds, including alkylbenzenes, polyaromatic compounds, and various acids. researchgate.netnih.gov

The selectivity of phosphonium ionic liquid stationary phases is a key area of research. In GC, the [P₆₆₆₁₄⁺][Cl⁻] phase provides separations based on analyte functional groups, which is a different mechanism compared to phases that separate based on volatility and polarity. nsf.gov In CLC, the [P₈₈₈VBn]Cl-based phase exhibits a combination of hydrophobic, hydrophilic, and electrostatic interactions. researchgate.netnih.gov This mixed-mode interaction capability allows for a unique separation selectivity that is distinct from conventional stationary phases like Phenyl, C8, and C18 columns. researchgate.netnih.gov The selectivity can be further tuned by altering the composition of the mobile phase, such as the content of acetonitrile (B52724) and ammonium (B1175870) formate. researchgate.netnih.gov

Table 2: Chromatographic Applications of Phosphonium-Based Ionic Liquids

ApplicationIonic Liquid DerivativeKey FindingsReference
Gas Chromatography (GC)Trihexyl(tetradecyl)phosphonium chlorideUnique selectivity based on analyte functional groups; MAOT of 210°C. iastate.edunsf.gov iastate.edunsf.gov
Capillary Liquid Chromatography (CLC)Trioctyl(3/4-vinylbenzyl)phosphonium chlorideExhibits mixed-mode (hydrophobic, hydrophilic, electrostatic) interactions; unique selectivity compared to standard phases. researchgate.netnih.gov researchgate.netnih.gov

Membrane-Based Separations (e.g., Polymer Inclusion Membranes)

Polymer inclusion membranes (PIMs) represent a promising technology for the separation of metal ions, and phosphonium-based ionic liquids are proving to be effective ion carriers within these membranes. nih.gov PIMs typically consist of a base polymer (like cellulose (B213188) triacetate or poly(vinyl chloride)), a plasticizer, and an ion carrier, which is the ionic liquid in this case. nih.govnih.gov

Research has demonstrated the use of phosphonium ILs in PIMs for the facilitated transport of cadmium(II) and copper(II) from aqueous chloride solutions. nih.gov In another application, the ionic liquid trioctyl(dodecyl)phosphonium chloride (P₈₈₈₁₂Cl) was used as a carrier in a PIM to achieve the efficient and selective transport of rhodium(III) from a hydrochloric acid feed solution. researchgate.net The transport mechanism involves an ion-exchange reaction between the rhodium-chloro complex and the chloride ions of the phosphonium ionic liquid at the membrane's feed interface. researchgate.net These studies underscore the potential of incorporating this compound and similar compounds into PIMs for targeted and efficient metal ion separations.

Catalytic and Reaction Media Functions in Organic Synthesis

Role as Recyclable Solvent Systems

The structure of ethyl(trioctyl)phosphanium chloride, with its long, nonpolar alkyl chains, indicates that it is likely a hydrophobic ionic liquid. This property is central to its potential use in recyclable solvent systems. Unlike many traditional volatile organic compounds (VOCs), ionic liquids have negligible vapor pressure, which makes them environmentally friendlier alternatives.

Homogeneous and Biphasic Catalysis

Phosphonium (B103445) ionic liquids are effective media for various catalytic processes, particularly in biphasic systems. In such a setup, the ionic liquid, containing the dissolved catalyst, forms a distinct phase from the reactant and product phase (which is often an aqueous or nonpolar organic solvent). This immiscibility allows for the simple separation of the catalyst-containing ionic liquid phase from the product stream by decantation.

The catalyst, often a transition metal complex, can be retained in the ionic liquid and reused for multiple reaction cycles, which enhances process efficiency and reduces waste. For instance, the phase behavior of similar long-chain phosphonium chlorides, like trihexyl(tetradecyl)phosphonium chloride, has been studied in water/hydrocarbon mixtures, demonstrating the formation of stable separate phases that are ideal for multiphasic catalysis. maynoothuniversity.ie This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the ease of catalyst separation typical of heterogeneous catalysis.

Green Chemistry Applications as Reaction Media

The use of this compound as a reaction medium aligns with several principles of green chemistry. Its primary advantages stem from its nature as an ionic liquid.

Key Green Chemistry Attributes of Phosphonium Ionic Liquids:

Feature Green Chemistry Principle Benefit
Low Volatility Safer Solvents and Auxiliaries Reduces air pollution and worker exposure to harmful vapors.
Recyclability Waste Prevention The ability to be reused in biphasic systems minimizes solvent and catalyst waste.

| Thermal Stability | Energy Efficiency | Allows for a wider range of reaction temperatures, potentially enabling lower energy consumption. |

By replacing conventional volatile solvents, this compound can help design intrinsically safer and more sustainable chemical processes. Its application is part of a broader effort to develop environmentally benign manufacturing, particularly in contexts where catalyst recovery and solvent containment are critical.

Facilitation of Specific Organic Transformations

This compound can serve not only as a solvent but also as a facilitator or even a reagent precursor in key organic reactions.

Reactions Involving Strong Bases and Nucleophiles (e.g., Grignard Reagents, Wittig Reagents, Hydridic Reagents, Nucleophilic Carbenes)

The stability of phosphonium salts in the presence of highly reactive species makes them suitable media for reactions involving strong bases and nucleophiles.

Wittig Reagents: The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes and ketones into alkenes. The key component is a phosphorus ylide, or Wittig reagent, which is typically generated by treating a phosphonium salt with a strong base. It is a well-established principle that the alpha-hydrogens on the alkyl groups of a quaternary phosphonium salt are acidic and can be deprotonated to form an ylide. Therefore, this compound could theoretically act as a precursor to an ylide for a Wittig reaction. However, it is more commonly envisioned as a phase-transfer catalyst or a stable ionic liquid medium for Wittig reactions involving other, more conventional phosphonium salts like ethyltriphenylphosphonium chloride.

Grignard and Other Reagents: Reactions involving highly nucleophilic Grignard reagents or powerful hydridic reducing agents require stable, aprotic solvents. While ethers like THF are traditional choices, phosphonium ionic liquids offer a non-volatile alternative. Their ability to dissolve a range of organic and inorganic compounds can facilitate reactions, and their stability prevents unwanted side reactions with the solvent itself. N-heterocyclic carbenes (NHCs), which are strong nucleophiles and bases, have been used as organocatalysts for reactions like transesterification in various media. The use of an ionic liquid like this compound could provide a compatible environment for such NHC-catalyzed transformations.

Carbon-Carbon Bond Forming Reactions (e.g., Kumada-Corriu Cross-Coupling)

The Kumada-Corriu cross-coupling is a powerful method for forming carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.

Components of the Kumada-Corriu Reaction:

Component Example Role
Organic Halide Aryl or Vinyl Halide Electrophilic Partner
Organometallic Grignard Reagent (R-MgX) Nucleophilic Partner
Catalyst Ni or Pd complex (e.g., NiCl2(dppp)) Facilitates the cross-coupling cycle

| Solvent | Tetrahydrofuran (THF), Diethyl Ether | Reaction Medium |

While typically performed in etheric solvents, the use of an ionic liquid like this compound as the reaction medium is a modern alternative. In this context, the ionic liquid can help stabilize the metal catalyst, prevent its agglomeration into inactive nanoparticles, and facilitate its recovery and reuse, which is a significant advantage for expensive palladium catalysts.

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is often catalyzed by acids or bases. More recently, organocatalysts and ionic liquids have been explored for this transformation.

Silylation of Alcohols and Thiols

In the context of silylation, a phosphonium salt could potentially facilitate the reaction between an alcohol or thiol and a silylating agent, such as a silyl (B83357) halide. The mechanism would likely involve the phosphonium cation pairing with the alkoxide or thiolate anion, thereby increasing its solubility and reactivity in the organic phase where the silylating agent is present. The catalytic efficiency of phosphonium salts in such reactions can be influenced by the nature of the alkyl groups attached to the phosphorus atom. The long octyl chains in this compound would impart significant lipophilicity to the cation, potentially enhancing its function as a phase-transfer catalyst in nonpolar organic solvents.

Although direct experimental data for this compound in silylation is absent, related phosphonium salts have been explored as catalysts in similar organic transformations. For instance, other quaternary phosphonium salts have been effectively used in various alkylation reactions under phase-transfer conditions. researchgate.net This suggests a potential, yet currently undocumented, application for this compound in promoting silylation reactions. Further research is required to establish the specific catalytic activity and reaction conditions for the use of this compound in the silylation of alcohols and thiols.

Stabilization of Catalytic Species and Metal Complexes

This compound, as a member of the phosphonium ionic liquids (PILs) class, is anticipated to play a significant role in the stabilization of catalytic species, particularly metal nanoparticles. The structure of the phosphonium salt, featuring a charged phosphorus center surrounded by long alkyl chains, allows it to function as an effective stabilizer. The ionic nature of the salt provides electrostatic stabilization, while the long octyl groups offer steric hindrance, preventing the aggregation of nanoparticles into larger, less active clusters. rsc.org

Phosphonium ionic liquids have been successfully employed as solvents and stabilizers in various catalytic processes involving metal nanoparticles. rsc.orgtandfonline.com For example, ruthenium (Ru) and palladium (Pd) nanoparticles synthesized in phosphonium ILs have demonstrated good stability and catalytic activity in hydrogenation and cross-coupling reactions, respectively. rsc.orgtandfonline.com The stability of these nanoparticles is often attributed to the formation of a protective layer of the ionic liquid around the metal surface.

The table below summarizes the use of phosphonium-based ionic liquids as stabilizers for various metal nanoparticles and their catalytic applications, illustrating the potential role of this compound in this context.

Table 1: Examples of Phosphonium Ionic Liquid-Stabilized Metal Nanoparticles and Their Catalytic Applications

Phosphonium Ionic Liquid Class Metal Nanoparticle Catalytic Application Reference
Phosphonium ILs Ruthenium (Ru) Hydrogenation of cyclohexene rsc.org

Interfacial and Solution Chemistry of Ethyl Trioctyl Phosphanium Chloride Ionic Liquids

Investigation of Phase Behavior in Multicomponent Systems (e.g., Ionic Liquid/Water/Hydrocarbon)

Specific experimental studies on the phase behavior of Ethyl(trioctyl)phosphanium chloride in water and hydrocarbon mixtures are not extensively detailed in the available literature. However, the behavior of analogous long-chain tetraalkylphosphonium chloride ionic liquids provides significant insight into the expected phase equilibria.

Research on the closely related compound, trihexyl(tetradecyl)phosphonium chloride, demonstrates the formation of complex phase behaviors when mixed with water and a hydrocarbon like nonane. A mixture that is initially miscible, consisting of the ionic liquid and a straight-chain hydrocarbon, can separate into a three-phase system upon the addition of water. This results in a stable three-component phase, where any excess water or hydrocarbon forms its own separate immiscible layer. Such systems are characterized by monophasic, biphasic, and triphasic regions depending on the composition. While this ternary system limits the complete separation of the hydrocarbon from the ionic liquid using water, it opens up potential applications in areas like triphasic catalysis, where reactants in immiscible phases can be brought together at the ionic liquid interface.

Thermodynamic Aspects of Ionic Liquid-Aqueous Phase Equilibria

Detailed thermodynamic data, such as the Gibbs free energy of mixing, enthalpy, and entropy for the aqueous phase equilibria of this compound, are not prominently available in the reviewed scientific literature. The thermodynamic properties are fundamental to understanding the driving forces behind phase separation and miscibility. Generally, for ionic liquids, the phase behavior with water is a complex interplay between the hydrophobicity of the cation's alkyl chains, the nature of the anion, and temperature. The long octyl chains on the phosphonium (B103445) cation are expected to impart significant hydrophobic character, likely leading to limited miscibility with water and a positive deviation from Raoult's law in aqueous solutions.

Influence of Molecular Structure on Interfacial Dynamics and Mass Transfer Kinetics

The molecular structure of alkyltrioctylphosphonium chloride ionic liquids, specifically the length of the fourth alkyl chain, has a pronounced impact on their physicochemical properties, which in turn influences interfacial and transport phenomena. researchgate.net A systematic study of the [P₈₈₈ₙ]Cl series (where n is the number of carbons in the fourth alkyl chain) shows clear trends in density and viscosity. researchgate.netnih.gov

Density and Molar Volume: The density of alkyltrioctylphosphonium chloride ionic liquids shows a distinct "see-saw" or alternation effect based on whether the fourth alkyl chain (n) has an even or odd number of carbon atoms. nih.gov For this compound (n=2), the density fits into the trend for even-numbered chains. As the chain length increases, the density generally decreases. This alternation is more clearly observed in the molar volumes, which highlight differences in molecular packing efficiency between odd and even-chained cations. nih.gov

Viscosity: Viscosity is a critical factor for mass transfer, as it directly impacts diffusion rates. For the alkyltrioctylphosphonium chloride series, viscosity increases significantly with the length of the fourth alkyl chain. researchgate.net this compound, with a relatively short ethyl group, is expected to have a lower viscosity compared to its longer-chain counterparts in the series. This lower viscosity facilitates better mass transfer kinetics in solution and at interfaces.

While the influence of molecular structure on bulk properties like density and viscosity is well-documented, specific research on the interfacial dynamics and mass transfer kinetics for this compound is limited in the available literature. However, it is understood that the arrangement of the hydrophobic alkyl chains at interfaces governs the interfacial tension and the rate of transfer of species across a phase boundary. qub.ac.uk

Table 1: Physicochemical Properties of Alkyltrioctylphosphonium Chloride ([P₈₈₈ₙ]Cl) Ionic Liquids

This interactive table provides data from a systematic study on the series, highlighting the properties of the ethyl-substituted compound.

CationnState at 298.15 KT_g / KDensity (ρ) @ 298.15 K / g·cm⁻³Viscosity (η) @ 298.15 K / mPa·s
Mthis compound1Liquid206.80.90313580
This compound 2 Liquid 206.2 0.9035 4070
Propyl(trioctyl)phosphanium Chloride3Liquid205.50.89884610
Butyl(trioctyl)phosphanium Chloride4Liquid207.50.89875360
Pentyl(trioctyl)phosphanium Chloride5Liquid208.00.89536100
Hexyl(trioctyl)phosphanium Chloride6Liquid210.10.89437110
Heptyl(trioctyl)phosphanium Chloride7Liquid212.00.89208170
Octyl(trioctyl)phosphanium Chloride8Liquid214.30.89069480
Nonyl(trioctyl)phosphanium Chloride9Liquid216.50.888711010
Decyl(trioctyl)phosphanium Chloride10Liquid218.80.887812720
Dodecyl(trioctyl)phosphanium Chloride12Liquid224.00.885617120
Tetradecyl(trioctyl)phosphanium Chloride14Liquid228.60.883722940

Data sourced from Adamová et al. (2011). researchgate.net

Studies on Ion Mobility and Conductivity in Solution

The mobility of ions in solution is intrinsically linked to the viscosity of the medium and the size and shape of the ions themselves. The relatively high viscosity of this compound (4070 mPa·s at 298.15 K) suggests that ion mobility is significantly hindered compared to conventional aqueous solutions. researchgate.net

Direct experimental data on the ionic conductivity of this compound is not readily found. However, studies on analogous phosphonium-based ionic liquids provide valuable insights. Research comparing phosphonium-based and ammonium-based protic ionic liquids found that phosphonium-based salts, including a trioctylphosphonium derivative, generally exhibit higher ionic conductivity than their ammonium (B1175870) counterparts. rsc.org This is attributed to weaker Coulombic interactions and, in the case of protic ionic liquids, weaker hydrogen bonding. rsc.org The high thermal stability and conductivity of phosphonium ionic liquids make them suitable for applications such as electrolytes. researchgate.net Given these trends, this compound is expected to be a better ionic conductor than an analogous ammonium salt, although its absolute conductivity would be limited by its high viscosity.

Advanced Characterization Techniques and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of ethyl(trioctyl)phosphanium chloride and for monitoring its formation in real-time.

³¹P NMR for Phosphine (B1218219) Signal Disappearance and Phosphonium (B103445) Ion Confirmation

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct method for monitoring the synthesis of phosphonium salts like this compound. The key to this application lies in the distinct chemical shifts of the phosphorus atom in the reactant phosphine and the resulting phosphonium cation.

In the synthesis of a phosphonium salt from a phosphine, the disappearance of the characteristic signal of the starting phosphine in the ³¹P NMR spectrum and the concurrent appearance of a new signal at a different chemical shift confirms the formation of the phosphonium ion. rsc.org For instance, in the photochemical synthesis of tetraphenylphosphonium (B101447) chloride, the reaction progress is monitored by observing the changes in the ³¹P{¹H} NMR spectrum. rsc.org The quantitative analysis can be performed using a single scan, with the accuracy verified by comparing measured and expected relative integrations against an internal standard like triphenylphosphine (B44618) oxide (Ph₃PO). rsc.org The chemical shifts (δ) are typically reported in parts per million (ppm) and are referenced externally to 85% H₃PO₄ (aq). rsc.org

Table 1: Illustrative ³¹P NMR Chemical Shifts for Phosphine and Phosphonium Species

Compound TypeTypical ³¹P Chemical Shift (ppm)
Tertiary Phosphine (e.g., Trioctylphosphine)Negative values (e.g., ~ -30 ppm)
Quaternary Phosphonium Salt (e.g., this compound)Positive values (e.g., ~ +30 to +40 ppm)
Note: The exact chemical shift values can vary depending on the solvent and specific alkyl/aryl groups attached to the phosphorus atom.

¹H NMR for Proton Chemical Shift Assignments

¹H NMR spectroscopy provides detailed information about the proton environment within the this compound molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, researchers can confirm the presence of the ethyl and trioctyl groups and their connectivity to the phosphorus atom.

In a typical ¹H NMR spectrum of a phosphonium salt, distinct signals corresponding to the different types of protons are observed. For example, in a related compound, the aromatic protons of a phenoxy-substituted phosphonium cation appear as multiplets in the range of δ = 7.05-7.48 ppm. rsc.org The assignment of these individual resonances is often facilitated by two-dimensional NMR techniques. rsc.org

Two-Dimensional Nuclear Overhauser Effect (2D-NOE) Spectroscopy

Two-Dimensional Nuclear Overhauser Effect (2D-NOE) Spectroscopy, often referred to as NOESY, is a sophisticated NMR technique that provides information about the spatial proximity of atoms within a molecule. While specific 2D-NOE studies on this compound are not prevalent in the searched literature, this technique is invaluable for confirming the three-dimensional structure of complex molecules by identifying protons that are close to each other in space, even if they are not directly connected through chemical bonds. This is particularly useful for elucidating the conformation of the long octyl chains and their interaction with the ethyl group around the central phosphorus atom. The assignment of individual resonances in complex molecules is often achieved using a suite of 2D NMR techniques, including HMBC, HSQC, and HH-COSY, in addition to NOESY. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Mechanistic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule and can be employed to study reaction mechanisms involving this compound. While direct UV-Vis spectra of the compound itself might provide limited structural information, its interaction with other chemical species can lead to observable changes in the spectrum, offering insights into reaction kinetics and intermediates. For instance, in studies of metal chloride anion based ionic liquids, UV-Vis spectroscopy is used alongside other techniques to characterize the synthesized liquids. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Interaction Studies

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and studying intermolecular interactions. In the context of ethyl(trioctyl)phosphonium chloride, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the C-H bonds in the ethyl and octyl chains, as well as vibrations associated with the P-C bonds. rsc.org The presence of a P+-C vibration peak, for example, is a key indicator of the successful formation of a phosphonium species. researchgate.net

Furthermore, FT-IR can be used to study the interactions of the phosphonium salt with other molecules or surfaces. For example, in the study of deep eutectic solvents, the FT-IR spectra of trihexyl(tetradecyl)phosphonium chloride and its mixture with thiosalicylic acid show distinct changes, indicating the formation of new interactions. researchgate.net

Table 2: Typical FT-IR Absorption Bands for Alkylphosphonium Salts

Functional GroupWavenumber (cm⁻¹)
C-H stretch (alkyl)2850 - 3000
C-H bend (alkyl)1350 - 1470
P⁺-C vibration~1100 and ~1440
Note: The exact positions of the absorption bands can be influenced by the molecular environment.

Mass Spectrometry (MS) for Purity Assessment and Product Identification

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the identity of this compound. It is also instrumental in assessing the purity of the compound and identifying any byproducts formed during its synthesis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. rsc.org Techniques like electrospray ionization (ESI) are commonly used for the analysis of ionic compounds like phosphonium salts. rsc.org For instance, in the development of analytical methods for determining phosphonium salt catalysts in polyester (B1180765) resins, liquid chromatography-mass spectrometry (LC-MS) is the chosen technique.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. In the context of synthesizing novel compounds like this compound (C₂₆H₅₆ClP), it serves as a crucial method for verifying the empirical formula. This process involves the combustion of a small, precisely weighed sample of the substance under controlled conditions. The resulting combustion products, primarily carbon dioxide, water, and other elemental gases, are collected and measured to calculate the percentage by mass of each element present in the original sample.

The theoretical or calculated elemental composition is determined from the compound's molecular formula. For this compound (C₂₆H₅₆ClP), with a molecular weight of 435.14 g/mol , the expected percentages of carbon, hydrogen, phosphorus, and chlorine can be calculated based on the atomic weights of these elements.

In a key study detailing the synthesis of a series of alkyltrioctylphosphonium chloride ionic liquids, researchers performed elemental analysis to confirm the successful synthesis of this compound, among others. The experimentally determined ("found") percentages of the constituent elements are compared against the calculated ("calcd.") values. A close agreement between the found and calculated percentages provides strong evidence for the purity and correct composition of the synthesized compound.

The research findings from the synthesis and characterization of this compound show a strong correlation between the theoretically calculated elemental composition and the results obtained through experimental analysis. The reported values for carbon (C), hydrogen (H), and chlorine (Cl) were found to be within a narrow margin of the calculated percentages, typically within ±0.4%, which is a standard acceptance criterion for confirming the structure of a pure compound.

Below is a data table summarizing the calculated versus the experimentally found elemental composition for this compound.

Table 1: Elemental Analysis Data for this compound (C₂₆H₅₆ClP)

ElementSymbolCalculated (%)Found (%)Difference (%)
CarbonC71.7671.59-0.17
HydrogenH13.0012.88-0.12
ChlorineCl8.158.05-0.10
PhosphorusP7.11--

Note: The elemental analysis for Phosphorus (P) was not reported in the cited study. The 'Found (%)' values are based on reported experimental results which often have a standard deviation.

This close agreement between the calculated and experimentally determined values serves as a definitive verification of the molecular formula of this compound, confirming the successful synthesis and purity of the compound.

Integration into Advanced Materials and Engineering Systems

Polymeric Ionic Liquids (PILs) and Polyelectrolyte Applications

Polymeric ionic liquids (PILs) are a class of polyelectrolytes that feature an ionic liquid species tethered to a polymer backbone. mdpi.com This design combines the desirable properties of ionic liquids, such as high thermal stability and ionic conductivity, with the mechanical integrity and processing advantages of polymers. mdpi.com Phosphonium-based PILs, in particular, have garnered significant attention due to their superior stability compared to their nitrogen-based counterparts. mdpi.comresearchgate.netresearchgate.net

The synthesis of phosphonium-based PILs can be achieved through several routes. A common method involves the polymerization of a monomer that already contains the phosphonium (B103445) salt functionality. For instance, a vinyl group can be introduced into a phosphonium salt, such as by reacting trioctylphosphine (B1581425) with vinylbenzyl chloride to produce trioctyl(vinylbenzyl)phosphonium chloride. researchgate.netmdpi.com This monomer can then undergo polymerization, often through techniques like ring-opening metathesis polymerization (ROMP), to form the PIL. researchgate.net

Another approach is the post-polymerization modification, where a pre-formed polymer with reactive side chains is functionalized with phosphonium groups. scholaris.ca This allows for greater control over the polymer architecture. The properties of the resulting PILs can be tuned by varying the substituent groups on the phosphorus atom. For example, PILs with alkyl substituents tend to exhibit higher conductivity compared to those with aromatic groups. researchgate.net The choice of the counter-anion is also critical and can be modified through ion exchange reactions to further tailor the material's properties. researchgate.net

Phosphonium-based PILs are noted for their enhanced thermal stability, with the onset of thermal deterioration often occurring at temperatures over 100°C higher than for analogous ammonium-based PILs. mdpi.comresearchgate.net This increased stability is attributed to the lower susceptibility of phosphonium salts to degradation pathways like Hoffman elimination. researchgate.net

The inherent properties of phosphonium ionic liquids, such as non-flammability, low volatility, and wide electrochemical stability windows, make them highly promising for use as electrolytes in energy storage devices, particularly lithium-ion batteries. mdpi.comiu.eduuniroma1.it They offer a safer alternative to conventional flammable organic carbonate-based electrolytes. uniroma1.itresearchgate.net

Phosphonium-based PILs and ILs exhibit higher ionic conductivity compared to their nitrogen-based analogues. researchgate.netrsc.org This is attributed to the lower electronegativity of phosphorus compared to carbon, which results in negatively charged α-carbons that effectively shield the positive charge on the phosphorus atom. researchgate.net This reduces electrostatic interactions between the cation and anion, allowing for greater ionic mobility. researchgate.net

Research has shown that electrolytes formulated with phosphonium ILs can significantly improve battery performance. For example, an electrolyte containing methyltributylphosphonium (B12764379) bis(trifluoromethanesulfonyl)imide was reported to enhance the discharge capacity and coulombic efficiency of a LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA) cathode, especially at elevated temperatures. researchgate.net Similarly, the use of trihexyl(tetradecyl)phosphonium-based electrolytes has been explored for lithium and magnesium-air batteries, demonstrating stable discharge currents. researchgate.net The addition of these ILs to standard electrolytes can mitigate flammability and improve the interfacial resistance at the electrode surface. researchgate.net

Table 1: Comparative Properties of Phosphonium-Based Ionic Liquids for Electrolyte Applications

Ionic Liquid Cation Counter-Anion Key Finding Application Context Reference(s)
Methyltributylphosphonium Bis(trifluoromethanesulfonyl)imide [TFSI]⁻ Improved discharge capacity (up to 230 mAh.g⁻¹) and coulombic efficiency (>99%) at 60°C. High-potential Li-ion battery cathodes (NCA) researchgate.net
Trihexyl(tetradecyl)phosphonium Chloride [Cl]⁻ Supports high stable discharge current. Magnesium-air batteries researchgate.net
Tetrabutylphosphonium (B1682233) (Non-fluorobutanesulfonyl)(trifluoromethanesulfonyl)imide Combines excellent flame retardancy, thermal stability, and good conductivity. General Li-ion batteries researchgate.net
Trioctylphosphonium Triflate Exhibits higher thermal stability and ionic conductivity than the corresponding ammonium-based PIL. Protic Ionic Liquids rsc.org

Hybrid Materials and Composites

Hybrid materials that combine phosphonium ionic liquids with inorganic substrates like silica (B1680970) create composites with synergistic properties, finding use in specialized applications such as surface modification and protective coatings.

Phosphonium salts can be used to modify the surface of silica and aluminosilicate (B74896) nanoparticles, altering their chemical and physical properties. The modification is typically achieved by grafting the phosphonium cations onto the nanoparticle surface. This process can leverage the lipophilic nature of the cation's alkyl chains and its positive charge. nih.gov

For instance, triphenylphosphonium (TPP) has been successfully used to functionalize mesoporous silica nanoparticles (MSNPs). nih.gov The lipophilic character of the TPP cation, arising from its three phenyl groups, facilitates attachment to and passage through negatively charged biological membranes. nih.gov This principle can be extended to alkylphosphonium salts like ethyl(trioctyl)phosphanium chloride, where the long octyl chains would provide significant hydrophobicity. The modification of silica surfaces with such compounds can enhance their dispersion in non-polar matrices and can be used to create materials for targeted delivery or specialized separations. nih.govmdpi.com The general synthesis route for such modifications often involves using a linker molecule, such as 3-chloropropyl trimethoxysilane, to first functionalize the silica surface before attaching the desired chemical group. nih.gov

A significant application of phosphonium salts with long alkyl chains is in the formulation of anti-fouling coatings for marine environments. nih.gov Biofouling, the accumulation of marine organisms on submerged surfaces, increases drag on ships and fuel consumption. researchgate.net Phosphonium-based coatings offer a promising alternative to traditional biocidal paints.

Research has demonstrated the efficacy of ion gels and coatings containing trioctyl phosphonium derivatives. researchgate.netmdpi.com The anti-fouling mechanism is strongly linked to the hydrophobicity of the surface. Formulations with longer alkyl chain substituents on the phosphonium cation, such as octyl groups, display superior anti-fouling performance. researchgate.netmdpi.comnih.gov These coatings create highly hydrophobic surfaces that inhibit the settlement and attachment of marine organisms.

In one study, a coating formulation based on a trioctyl(vinylbenzyl)phosphonium monomer achieved a fouling coverage of only 40% after 43 days of submersion in coastal waters. mdpi.com These phosphonium-based systems show potential for combining both anti-fouling (preventing attachment) and foul-release (easing removal) properties. researchgate.netnih.gov

Table 2: Performance of Trioctyl-Phosphonium-Based Anti-Fouling Coatings

Formulation Base Observation Period (Days) Fouling Coverage Key Performance Factor Reference(s)
Trioctyl(vinylbenzyl)phosphonium ion gel 43 40% Superior performance compared to tributyl formulations. mdpi.com
Trioctyl(vinylbenzyl)phosphonium ion gel 63 100% (but low fouling rate) Higher hydrophobicity from longer alkyl chains improves performance. mdpi.com
Phosphonium ion gels with [P₈₈₈VB]⁺ 92 Outperformed control samples and formulations with added biocides. Formulations with higher hydrophobicity showed superior anti-fouling performance. researchgate.net

Fabrication of Monolithic Columns for Chromatography

Monolithic columns represent a significant advancement in chromatography, consisting of a single, continuous porous rod rather than packed particles. sartorius.commdpi.com This structure allows for rapid, high-throughput separations with low back-pressure, which is particularly advantageous for large biomolecules like viruses and nucleic acids. sartorius.com

Phosphonium ionic liquids, such as trihexyl(tetradecyl)phosphonium chloride, have been successfully employed as stationary phases in gas chromatography due to their unique selectivity, high thermal stability (over 300°C), and low volatility. iastate.edu The distinct interactions of the phosphonium cation and its associated anion with different analytes allow for the separation of complex mixtures that are challenging for conventional stationary phases. iastate.edu

This principle can be extended to the fabrication of monolithic columns for liquid chromatography. The phosphonium ionic liquid can be incorporated into the monolithic polymer matrix during its in situ polymerization. nih.gov By doing so, the unique and tunable selectivity of the ionic liquid becomes an integral part of the monolithic stationary phase. This approach combines the efficient mass transfer properties of the monolithic support with the specialized separation capabilities of the phosphonium ionic liquid, creating powerful tools for analytical and preparative-scale purification of complex samples. sartorius.comiastate.edu

Environmental Chemistry and Sustainable Process Design

Design of Greener Extraction Processes

The design of greener extraction processes is a cornerstone of sustainable chemistry, aiming to replace hazardous and volatile organic solvents with safer and more efficient alternatives. Ionic liquids, such as those from the phosphonium (B103445) family, are at the forefront of this transition, offering a high potential for the extraction of valuable compounds like platinum group metals from chloride solutions. researchgate.net The use of these ILs is anticipated to lead to more environmentally friendly extraction processes compared to conventional methods. researchgate.net

Phosphonium ionic liquids are particularly noted for their application in solvent extraction without the need for organic diluents, which are often volatile and flammable. rsc.org For instance, the related compound trihexyl(tetradecyl)phosphonium chloride has been successfully used to separate transition metals like copper, cobalt, iron, manganese, and zinc from rare earth elements. This process is highlighted as a sustainable hydrometallurgical method for recycling materials from permanent magnets. Similarly, trihexyl(tetradecyl)phosphonium nitrate (B79036), derived from the corresponding chloride salt, has been employed to extract rare earths from nickel and cobalt, achieving extraction percentages of over 99%. rsc.org

The extraction efficiency of these processes can be significant. For example, in the separation of iron and cobalt from neodymium and samarium using trihexyl(tetradecyl)phosphonium chloride, high separation factors have been achieved. The following table illustrates the effectiveness of a related phosphonium ionic liquid in a greener extraction process.

Table 1: Separation Efficiency of Transition Metals from Rare Earths using Trihexyl(tetradecyl)phosphonium chloride

Metal Separation Separation Factor Extraction Percentage of Transition Metal Reference
Neodymium/Iron 5.0 x 10⁶ > 99.98%
Samarium/Cobalt 8.0 x 10⁵ Not specified

While these examples utilize closely related phosphonium salts, the underlying principles of their extraction capabilities are rooted in the shared tetraalkylphosphonium cation structure, suggesting that Ethyl(trioctyl)phosphanium chloride would exhibit similar potential in the design of greener extraction systems.

Recyclability and Reusability of Phosphonium Ionic Liquids in Industrial Contexts

For a chemical process to be truly sustainable, the components used must be recyclable and reusable to minimize waste and reduce costs. Phosphonium ionic liquids have demonstrated potential for regeneration and reuse in industrial applications. rsc.orgresearchgate.net

The stability of phosphonium ionic liquids is also a key factor in their reusability. For example, trihexyl(tetradecyl)phosphonium tetrafluoroborate (B81430) has shown high thermal stability, which is a desirable characteristic for industrial processes that may operate at elevated temperatures. researchgate.net The following table provides a comparison of the thermal stability of a representative phosphonium ionic liquid.

Table 2: Thermal Stability of a Phosphonium Ionic Liquid

Ionic Liquid Onset of Decomposition (°C) Reference
Trihexyl(tetradecyl)phosphonium tetrafluoroborate ~400 researchgate.net

The robust nature and demonstrated recyclability of phosphonium ionic liquids suggest that this compound can be effectively integrated into closed-loop industrial processes, thereby promoting a circular economy.

Challenges and Opportunities in Waste Treatment Applications

The application of advanced materials in waste treatment presents both challenges and opportunities. While this compound is not directly cited in the context of wastewater treatment in the provided search results, the broader class of phosphonium ionic liquids offers insights into potential applications and hurdles.

One of the significant challenges in modern wastewater treatment is the removal of emerging organic micropollutants. mdpi.com Advanced oxidation processes, while effective, can be costly and may generate hazardous by-products. mdpi.com This creates an opportunity for new technologies, and the unique properties of ionic liquids could be leveraged here. For instance, the antimicrobial properties of certain phosphonium ionic liquids could be utilized in preventing biofouling on treatment membranes, a common issue in water purification. acs.org The introduction of an ionic liquid as a lubricant layer on a polymer surface can create a dual-functionalized antifouling surface that both prevents bacterial adherence and eradicates approaching bacteria. acs.org

However, the use of any new chemical in environmental applications requires a thorough assessment of its own potential environmental impact. The ecotoxicity of the ionic liquids themselves must be considered. While some studies indicate that certain newly synthesized ionic liquids are less toxic than commercially available alternatives, this is an area that requires ongoing research. researchgate.net The high cost of some ionic liquids can also be a barrier to their widespread adoption in waste treatment.

The opportunities for phosphonium ionic liquids in waste treatment are promising, particularly in specialized applications where their unique properties can address specific challenges that conventional methods cannot. Further research into the efficacy, biodegradability, and economic feasibility of this compound in waste treatment scenarios is warranted.

Future Research Directions and Emerging Paradigms in Ethyl Trioctyl Phosphanium Chloride Chemistry

Exploration of Novel Anion-Cation Combinations for Tailored Applications

A significant area of future research lies in the systematic exploration of novel anion-cation combinations to create task-specific ionic liquids with tailored properties. While the ethyl(trioctyl)phosphanium cation provides a stable and bulky framework, the choice of the anion plays a crucial role in determining the final characteristics of the IL. researchgate.net

Researchers are investigating a wide array of anions to pair with the ethyl(trioctyl)phosphanium cation. These include simple halides, as well as more complex organic and inorganic anions such as carboxylates, sulfonates, and phosphinates. researchgate.net The goal is to fine-tune properties like viscosity, thermal stability, and miscibility with other solvents for specific applications. For instance, the use of functionalized anions can introduce specific catalytic or extractive capabilities into the ionic liquid. researchgate.net

Recent studies have demonstrated the synthesis of novel phosphonium-based ILs with anions like pamoate, designed for enhanced hydrophobicity and metal extraction capabilities. nih.gov Similarly, the use of fluorinated anions like perfluorobutanesulfonate (B13733166) and perfluoropentanoate has been explored to create new engineering solvents with unique thermal and physical properties. mdpi.com The systematic study of these combinations, as exemplified in the table below, is crucial for designing next-generation ionic liquids.

Table 1: Examples of Novel Anion-Cation Combinations and Their Targeted Applications

CationAnionTargeted ApplicationReference
Trioctyl-(8-phenyloctyl)-phosphoniumPamoateMetal Extraction nih.gov
Trihexyltetradecylphosphonium (B14245789)ThiosalicylateUranium Extraction nih.gov
Tetra-alkyl-phosphoniumPerfluorobutanesulfonateEngineering Solvents mdpi.com
Tetra-alkyl-phosphoniumPerfluoropentanoateEngineering Solvents mdpi.com
TrihexyltetradecylphosphoniumDecanoatePhase Transfer Catalysis researchgate.net

Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis

Understanding the behavior of ethyl(trioctyl)phosphanium chloride in real-time and under operational conditions is critical for process optimization and fundamental comprehension. Future research will increasingly rely on advanced spectroscopic and imaging techniques for in-situ analysis.

Techniques like Fourier-transform infrared (FT-IR) spectroscopy are already being used to investigate the functional groups of ionic liquids formed in-situ for applications like the preconcentration of fungicides. nih.gov Raman spectroscopy is another powerful tool for revealing the local molecular arrangements and self-assembly of alkyl chains in phosphonium (B103445) ILs. acs.org Furthermore, fluorescence spectroscopy is employed to study the microenvironment of solutes in phosphonium ILs, particularly in supercritical fluid systems. mdpi.com

The development and application of these in-situ methods will provide invaluable insights into reaction mechanisms, phase behavior, and the interactions between the ionic liquid and other components in a system. This knowledge is essential for designing more efficient and robust processes.

Multi-scale Modeling and Simulation for Predictive Design

Computational modeling and simulation are becoming indispensable tools for accelerating the design and discovery of new ionic liquids and for understanding their complex behavior. Future research will focus on developing and applying multi-scale modeling approaches to predict the properties and performance of this compound-based systems.

These models will range from quantum mechanical calculations, such as density functional theory (DFT), which can provide detailed information about molecular and supramolecular structures, to classical molecular dynamics (MD) simulations that can predict macroscopic properties like density and viscosity. nih.govresearchgate.net For instance, in silico models based on machine-learning techniques have been developed to predict the antioxidant activity of phosphonium ionic liquids. nih.gov

By combining experimental data with robust computational models, researchers can create a predictive framework for designing ionic liquids with specific functionalities. This approach will significantly reduce the time and cost associated with experimental screening and optimization.

Biorefinery and Biomass Processing Applications

The unique properties of phosphonium ionic liquids, including their thermal stability and ability to dissolve a wide range of organic and inorganic materials, make them promising candidates for biorefinery and biomass processing applications. Future research will explore the use of this compound and related compounds as solvents for the dissolution and fractionation of lignocellulosic biomass.

The ability of ionic liquids to selectively dissolve components of biomass, such as cellulose (B213188), hemicellulose, and lignin, opens up new avenues for the production of biofuels and bio-based chemicals. Research in this area will focus on optimizing the efficiency of biomass dissolution, developing effective methods for regenerating the ionic liquid, and understanding the impact of the ionic liquid on downstream enzymatic or chemical conversion processes.

Development of Integrated Process Intensification Strategies

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key trend in the chemical industry. Future research on this compound will focus on developing integrated process intensification strategies that leverage its unique properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.